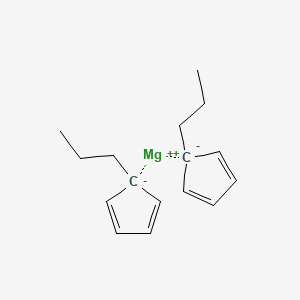
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is an organometallic compound with the molecular formula C16H22Mg. This compound is known for its unique structure, where a magnesium atom is bonded to two 1-propylcyclopenta-2,4-dien-1-yl ligands. It is a colorless liquid that is highly reactive and used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium typically involves the reaction of magnesium with 1-propylcyclopenta-2,4-diene in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and corresponding organic by-products.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the magnesium center is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions yield magnesium oxide, while substitution reactions can produce a variety of organomagnesium compounds .
Scientific Research Applications
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium involves the interaction of the magnesium center with various molecular targets. The compound can donate electrons to electrophiles, facilitating various chemical transformations. The pathways involved include nucleophilic attack and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(ethylcyclopentadienyl)magnesium
- Bis(isopropylcyclopentadienyl)magnesium
- Bis(pentamethylcyclopentadienyl)magnesium
Uniqueness
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds. The propyl groups provide steric hindrance, influencing the compound’s reactivity and making it suitable for specific applications .
Properties
Molecular Formula |
C16H22Mg |
|---|---|
Molecular Weight |
238.65 g/mol |
IUPAC Name |
magnesium;5-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
InChI Key |
WNLVHWMRHDCVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[C-]1C=CC=C1.CCC[C-]1C=CC=C1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


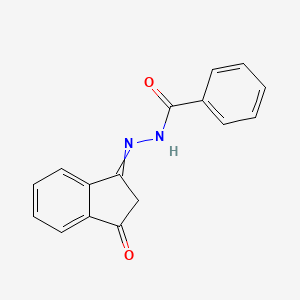
![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
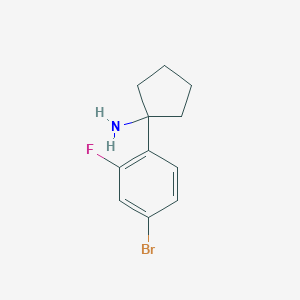
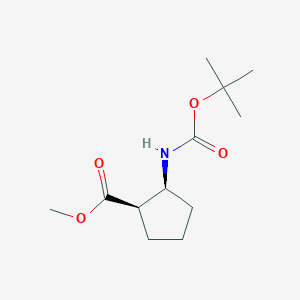
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
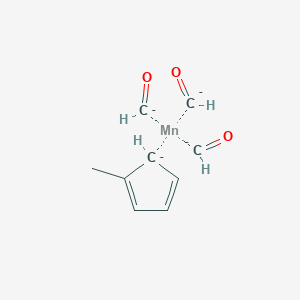
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)
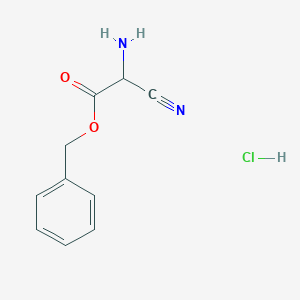
![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
![N-{[(2-nitrophenyl)methylidene]amino}guanidine](/img/structure/B11726596.png)
